Welcome to the BenchChem Online Store!
molecular formula C13H13NO3S B8583184 2-Methoxy-4-phenylsulphonylaniline

2-Methoxy-4-phenylsulphonylaniline

Cat. No. B8583184
M. Wt: 263.31 g/mol
InChI Key: CHIVWBXECUFXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06369273B1

Procedure details

A solution of ammonium formate (0.1 83 g) in water (2.5 ml) was added to a mixture of 10% palladium on carbon (0.03 g) and 2-methoxy-4-phenylsulphonylnitrobenzene (Method 22) (0.213 g) in methanol (10 ml) and ethyl acetate (1 ml). The mixture was heated and stirred under reflux under argon for 4 hours then cooled and filtered through diatomaceous earth. The filter was washed with ethyl acetate (2×5 ml) and the filtrates were combined. The solution was concentrated by evaporation to approximately 2 ml and the resultant solid was collected, washed with water (2×5 ml) and dried in vacuo to give the title compound as a solid. M.p.149-150.5° C.; NMR: 3.8 (s, 3H), 5.78 (s, 2H), 6.67 (d, 1H), 7.17 (s, 1H), 7.26 (dd, 1H), 7.5-7.62 (m, 3H), 7.84 (d, 2H); MS: 262 (M−H)−; EA: C13H13NO3S requires C, 59.3; H, 5.0; N, 5.3; S, 12.2%; found: C, 59.1; H, 4.9; N, 5.2; S, 12.2%.
Quantity
83 g
Type
reactant
Reaction Step One
Name
2-methoxy-4-phenylsulphonylnitrobenzene
Quantity
0.213 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][O:6][C:7]1[CH:12]=[C:11]([S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)(=[O:15])=[O:14])[CH:10]=[CH:9][C:8]=1[N+:22]([O-])=O>O.[Pd].CO.C(OCC)(=O)C>[CH3:5][O:6][C:7]1[CH:12]=[C:11]([S:13]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)(=[O:14])=[O:15])[CH:10]=[CH:9][C:8]=1[NH2:22] |f:0.1|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
2-methoxy-4-phenylsulphonylnitrobenzene
Quantity
0.213 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)S(=O)(=O)C1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under argon for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
The filter was washed with ethyl acetate (2×5 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated by evaporation to approximately 2 ml
CUSTOM
Type
CUSTOM
Details
the resultant solid was collected
WASH
Type
WASH
Details
washed with water (2×5 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N)C=CC(=C1)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.